![molecular formula C7H15NO B3378496 N-ethyl-2,2-dimethylpropanamide CAS No. 14278-29-6](/img/structure/B3378496.png)
N-ethyl-2,2-dimethylpropanamide
Overview
Description
“N-ethyl-2,2-dimethylpropanamide” is a chemical compound with the formula C7H15NO . It contains a total of 23 bonds, including 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 secondary amide (aliphatic) .
Molecular Structure Analysis
The molecular structure of “N-ethyl-2,2-dimethylpropanamide” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds, including 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 secondary amide (aliphatic) .Scientific Research Applications
Extraction and Separation in Nuclear Chemistry
N-ethyl-2,2-dimethylpropanamide, specifically in the form of N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA), is prominently used in nuclear chemistry for the extraction and separation of elements. DEHDMPA has been studied for its effectiveness in extracting neptunium, uranium, and plutonium from nitric acid solutions. These studies reveal that DEHDMPA demonstrates selectivity in extracting U(VI) over Pu(IV), and it can effectively separate these elements in a multi-stage process involving counter-current extraction experiments with mixer-settler type extractors (Ban et al., 2016), (Ban et al., 2011), (Ban et al., 2014).
Synthesis of Fine Chemicals
DEHDMPA is also significant in the synthesis of fine chemicals. For instance, it is used in the catalytic pyrolysis process for the preparation of N,N-dimethylacrylamide, a chemical widely used in various application fields including petroleum recovery and fiber modification (Zhong-wei, 2008), (Guangwen, 2009).
Medicinal Chemistry and Neuroscience
In medicinal chemistry and neuroscience, derivatives of N-ethyl-2,2-dimethylpropanamide have been explored for their potential therapeutic effects. For example, studies on choline pivaloyl esters, which are related to this compound, have shown their ability to improve cognitive and memory performances in rats, indicating potential applications in treating neurodegenerative diseases (Rispoli et al., 2004), (Rispoli et al., 2004).
Material Science and Corrosion Inhibition
In the field of material science, N-ethyl-2,2-dimethylpropanamide derivatives have been utilized as corrosion inhibitors. They show effectiveness in preventing corrosion of metals like carbon steel in acidic environments, which is crucial in industrial processes (Hegazy et al., 2013).
properties
IUPAC Name |
N-ethyl-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-8-6(9)7(2,3)4/h5H2,1-4H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMYVGUJSCZEMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336040 | |
Record name | N-ethyl-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,2-dimethylpropanamide | |
CAS RN |
14278-29-6 | |
Record name | N-ethyl-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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